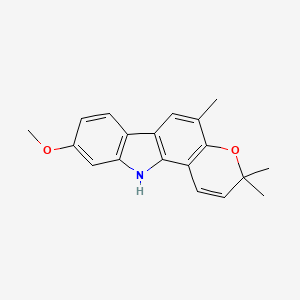

O-Methylmurrayamine A

Description

structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole |

InChI |

InChI=1S/C19H19NO2/c1-11-9-15-13-6-5-12(21-4)10-16(13)20-17(15)14-7-8-19(2,3)22-18(11)14/h5-10,20H,1-4H3 |

InChI Key |

GDQWCFKJPYSDDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=CC(=C4)OC |

Synonyms |

O-methylmurrayamine A |

Origin of Product |

United States |

Foundational & Exploratory

O-Methylmurrayamine A: A Technical Guide to its Natural Source and Isolation from Murraya koenigii

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid that has been isolated from Murraya koenigii (Linn.) Spreng, commonly known as the curry tree. This compound, along with other carbazole alkaloids found in the plant, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sourcing of this compound and details the experimental protocols for its isolation from the leaves of Murraya koenigii.

Natural Source: Murraya koenigii

Murraya koenigii, a member of the Rutaceae family, is an aromatic shrub or small tree native to the Indian subcontinent and is now cultivated in many other parts of the world. The leaves, in particular, are a rich source of a wide array of bioactive compounds, most notably carbazole alkaloids.[3][4] These alkaloids are responsible for many of the medicinal properties attributed to the plant in traditional medicine.[4] this compound is one of the numerous pyranocarbazole alkaloids that have been successfully isolated from the leaves of this plant.[1][5]

Isolation of this compound from Murraya koenigii Leaves

The isolation of this compound from the leaves of Murraya koenigii is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not widely reported, the general methodologies for the isolation of carbazole alkaloids provide a robust framework for obtaining the pure compound.

Experimental Protocols

1. Plant Material Collection and Preparation: Fresh leaves of Murraya koenigii are collected and shade-dried at room temperature. The dried leaves are then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction: The powdered leaves are subjected to exhaustive extraction with a suitable organic solvent. Acetone is a commonly used solvent for the extraction of carbazole alkaloids from M. koenigii.[6]

-

Protocol:

-

Macerate the dried leaf powder (e.g., 500 g) in acetone (e.g., 2 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50 °C to obtain the crude acetone extract.

-

3. Chromatographic Separation: The crude extract, a complex mixture of various phytochemicals, is then subjected to column chromatography for the separation and purification of this compound. Silica gel is the most commonly used stationary phase for this purpose.

-

Protocol:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as petroleum ether or n-hexane.

-

Adsorb the crude acetone extract onto a small amount of silica gel to create a slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of solvents with increasing polarity. A common solvent gradient starts with petroleum ether and gradually introduces a more polar solvent like ethyl acetate or chloroform.

-

Collect the eluate in fractions of a specific volume (e.g., 20-25 mL).

-

Monitor the fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm and 366 nm) to identify the fractions containing the desired compound.

-

Pool the fractions containing this compound based on their TLC profiles.

-

Further purify the pooled fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Data Presentation: Spectroscopic Characterization

The structural elucidation of the isolated this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Quantitative Data for this compound Isolation

| Parameter | Value | Reference |

| Starting Material | Dried leaves of Murraya koenigii | [6] |

| Extraction Solvent | Acetone | [6] |

| Chromatographic Method | Silica Gel Column Chromatography | [6] |

| Yield | ||

| Crude Acetone Extract | Not explicitly reported for this compound isolation protocols. | |

| Pure this compound | Not explicitly reported in the reviewed literature. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound were not explicitly available in the reviewed search results. The following is a representative table structure that would be populated with the specific chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz upon obtaining the data.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) | Multiplicity, J (Hz) |

| Data to be populated | Data to be populated |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii leaves.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the natural source and a general yet detailed protocol for the isolation of the promising bioactive compound, this compound, from the leaves of Murraya koenigii. The provided experimental workflow serves as a foundational methodology for researchers and scientists in the fields of natural product chemistry and drug development. Further research to quantify the yield of this compound and to fully characterize its spectroscopic properties will be invaluable for its future therapeutic applications. The potent biological activities of this pyranocarbazole alkaloid underscore the importance of continued investigation into the rich chemical diversity of medicinal plants like Murraya koenigii.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

O-Methylmurrayamine A: A Comprehensive Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A, a pyranocarbazole alkaloid, has garnered significant interest in the scientific community due to its promising biological activities. Initially identified as a synthetic derivative of murrayamine A, it was later isolated from the leaves of Murraya koenigii and Murraya siamensis.[1] This technical guide provides an in-depth overview of the structure elucidation and characterization of this compound, presenting a compilation of spectroscopic data, detailed experimental protocols for its isolation and synthesis, and insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a small molecule with the chemical formula C19H19NO2 and a molecular weight of 293.4 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C19H19NO2 | PubChem |

| Molecular Weight | 293.4 g/mol | PubChem |

| IUPAC Name | 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | PubChem |

| Monoisotopic Mass | 293.141578849 Da | PubChem |

| XLogP3 | 4.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 293.141578849 Da | PubChem |

| Topological Polar Surface Area | 34.3 Ų | PubChem |

| Heavy Atom Count | 22 | PubChem |

Structure Elucidation

The determination of the chemical structure of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS), and confirmed by X-ray crystallography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are crucial for elucidating the connectivity of atoms in the molecule. The structural confirmation of synthetic this compound was achieved using 1H NMR, 13C NMR, and HR-ESI-MS.[1]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the precise molecular weight and elemental composition of a compound. The structure of synthesized this compound was confirmed by HR-ESI-MS.[1]

Specific quantitative data for NMR, IR, and HR-MS are detailed in the tables in the "Data Presentation" section.

X-ray Crystallography

The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 959120. This analysis provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocols

Isolation from Natural Sources

This compound can be isolated from the leaves of Murraya koenigii. A general procedure for the isolation of carbazole alkaloids from this plant involves the following steps:

-

Extraction: The dried and powdered leaves of Murraya koenigii are extracted with a suitable organic solvent, such as acetone or methanol, at room temperature.

-

Concentration: The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation and Purification: The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by repeated column chromatography or preparative TLC to afford the pure compound.

Figure 1: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound has been reported, providing a synthetic route to access this natural product and its analogs for further biological evaluation.[1] The key steps in the synthesis involve the formation of a carbazole intermediate followed by cyclization.[1]

Figure 2: Simplified logical flow of the total synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in several therapeutic areas, including neuroprotection and cancer treatment.

Neuroprotective Effects

This compound has been shown to exhibit neuroprotective effects against H2O2-induced damage in PC12 cells.[1]

Anti-Cancer Activity

Notably, this compound has displayed potent anti-cancer activity against DLD-1 colon cancer cells.[2] Its mechanism of action involves the downregulation of the mTOR/AKT signaling pathway and the induction of mitochondrial apoptosis.[2] This is characterized by altered cellular morphology, cell cycle arrest in the G2/M phase, increased reactive oxygen species (ROS) levels, and depolarization of the mitochondrial membrane.[2]

Figure 3: Signaling pathway of this compound in colon cancer cells.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data Summary

| Data Type | Parameter | Value |

| Molecular Formula | - | C19H19NO2 |

| Molecular Weight | g/mol | 293.4 |

| HR-ESI-MS | [M+H]+ m/z | Data to be sourced from full text |

| IR Spectrum | Key Peaks (cm-1) | Data to be sourced from full text |

Table 2: 1H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Assignments to be sourced from full text |

Table 3: 13C NMR Spectral Data

| Carbon Assignment | Chemical Shift (ppm) |

| Assignments to be sourced from full text |

Conclusion

This compound is a pyranocarbazole alkaloid with significant biological potential, particularly in the areas of neuroprotection and oncology. Its structure has been unequivocally established through a combination of modern spectroscopic techniques and X-ray crystallography. The availability of a total synthetic route opens avenues for the creation of novel analogs with potentially enhanced therapeutic properties. This technical guide provides a centralized resource of the current knowledge on this compound, which will be invaluable for researchers and professionals seeking to further explore its medicinal applications. Further investigation into its detailed mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

O-Methylmurrayamine A: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional Ayurvedic medicine. Recent scientific investigations have highlighted its potential as a selective anticancer agent. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its cytotoxic and pro-apoptotic effects on cancer cells, providing a detailed resource for researchers in oncology and drug discovery.

Quantitative Data Summary: Cytotoxicity Profile

This compound has demonstrated potent and selective activity against colon cancer cells. The following table summarizes the key quantitative data regarding its cytotoxic effects. For comparative purposes, data for the related carbazole alkaloid, murrayanine, is also included, which has been studied in oral cancer models.

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Non-Cancer Cell Line | IC50 Value (µM) | Reference |

| This compound | DLD-1 | Human Colon Cancer | 17.9 | HEK-293 (Human Embryonic Kidney), HaCaT (Human Keratinocyte) | Not cytotoxic at tested concentrations | [1][2] |

| Murrayanine | SCC-25 | Human Oral Cancer | 15 | hTERT-OME (Human Oral Keratinocytes) | 92 | [3] |

Core Mechanism of Action in Colon Cancer

Studies utilizing the DLD-1 human colon cancer cell line have elucidated a multi-faceted mechanism of action for this compound, primarily centered on the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways.[1][2]

Induction of G2/M Cell Cycle Arrest

This compound treatment leads to an accumulation of DLD-1 cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.

Stimulation of Oxidative Stress and Mitochondrial Dysfunction

The compound has been shown to increase the intracellular levels of reactive oxygen species (ROS).[1][2] This elevation in oxidative stress contributes to cellular damage and triggers the intrinsic apoptotic pathway through the depolarization of the mitochondrial membrane.[1][2]

Modulation of the Akt/mTOR Signaling Pathway

A critical aspect of this compound's mechanism is the downregulation of the Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting Akt and mTOR, this compound effectively dismantles a key survival mechanism in cancer cells.

Induction of Caspase-Dependent Apoptosis

The culmination of these effects is the induction of programmed cell death, or apoptosis. This is achieved through:

-

Upregulation of the Bax/Bcl-2 Ratio: this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][2]

-

Activation of Caspase-3: The compound leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell during apoptosis.[1][2]

References

- 1. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and this compound induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of O-Methylmurrayamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-Methylmurrayamine A, a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii. The information presented herein is intended to support research and development efforts by offering a detailed repository of its structural and spectroscopic properties.

Chemical Structure and Origin

This compound is a natural product with the chemical formula C₁₉H₁₉NO₂ and a molecular weight of 293.36 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole. This compound has been isolated from Murraya koenigii, a plant widely used in traditional medicine.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is compiled from scientific literature, primarily from the work of Nalli et al. (2016).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.02 | d | 7.8 | H-4 |

| 7.80 | s | H-5 | |

| 7.35 | t | 7.8 | H-3 |

| 7.27 | s | NH | |

| 7.20 | t | 7.8 | H-2 |

| 6.85 | d | 7.8 | H-1 |

| 6.53 | d | 9.8 | H-4' |

| 5.60 | d | 9.8 | H-3' |

| 3.92 | s | OCH₃ | |

| 2.35 | s | Ar-CH₃ | |

| 1.48 | s | C(2')-(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C-8a |

| 148.5 | C-6 |

| 142.8 | C-4a |

| 139.5 | C-9a |

| 128.5 | C-4' |

| 126.2 | C-5a |

| 123.8 | C-3 |

| 121.5 | C-4 |

| 119.8 | C-2 |

| 117.5 | C-3' |

| 115.2 | C-1 |

| 110.5 | C-5 |

| 104.2 | C-7 |

| 98.8 | C-8 |

| 77.8 | C-2' |

| 56.2 | OCH₃ |

| 27.5 | C(2')-(CH₃)₂ |

| 16.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its structural features.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3435 | N-H Stretching |

| 2924 | C-H Stretching (aliphatic) |

| 1640 | C=C Stretching (aromatic) |

| 1580 | N-H Bending |

| 1465 | C-H Bending (aliphatic) |

| 1208 | C-O Stretching (ether) |

| 1125 | C-N Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that provides a highly accurate mass measurement.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 294.1494 | 294.1492 |

Experimental Protocols

The following section outlines the general methodologies for the spectroscopic analysis of this compound, based on typical procedures for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a 500 MHz NMR spectrometer.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Data Acquisition: The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer. The analysis is performed in positive ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is determined with high accuracy.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Caption: Logical relationships in NMR-based structure elucidation.

O-Methylmurrayamine A: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Methylmurrayamine A, a pyrano[3,2-a]carbazole alkaloid, has emerged as a molecule of significant interest in natural product chemistry and pharmacology. Initially referenced as a synthetic derivative in 1991, its subsequent isolation from the leaves of Murraya koenigii in 2003 marked the beginning of investigations into its biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound, with a focus on its promising anti-cancer and neuroprotective properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The journey of this compound from a synthetic entity to a naturally occurring bioactive compound highlights a common trajectory in phytochemistry.

-

1991: The first mention of this compound appeared in scientific literature as a synthetic derivative of murrayamine A, a carbazole alkaloid isolated from Murraya euchrestifolia.

-

2003: A significant milestone was achieved when Nakatani and co-workers reported the first isolation of this compound from a natural source, the leaves of Murraya koenigii (curry tree) collected in Malaysia.[1] This discovery confirmed its status as a natural product.

-

Subsequent Isolations: this compound has also been identified in other plant species, including Murraya microphylla.

The timeline of these key events is illustrated in the following diagram.

References

O-Methylmurrayamine A: A Comprehensive Review for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine.[1][2] Recent preclinical studies have highlighted its potential as an anti-cancer agent, particularly in the context of colon cancer. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, experimental data, and relevant protocols to support further cancer research and drug development efforts.

Anti-Proliferative Activity and Cytotoxicity

This compound has demonstrated potent anti-proliferative activity against human colon cancer cell lines. The primary quantitative data available pertains to its effect on DLD-1 colon cancer cells.

| Cell Line | Compound | IC50 Value (µM) | Non-Cancerous Cell Lines (Cytotoxicity) | Reference |

| DLD-1 | This compound | 17.9 | No significant cytotoxicity in HEK-293 and HaCaT cells | [1][2] |

| DLD-1 | Murrayazoline (for comparison) | 5.7 | No significant cytotoxicity in HEK-293 and HaCaT cells | [1][2] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer effects of this compound in DLD-1 colon cancer cells are attributed to its ability to induce mitochondrial apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] This is achieved through the downregulation of the mTOR/AKT signaling pathway.[1][2]

Signaling Pathway

This compound treatment leads to the downregulation of the Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[1][2] This inhibition subsequently leads to an increased Bax/Bcl-2 protein expression ratio and the activation of caspase-3, culminating in caspase-dependent apoptosis.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of O-Methylmurrayamine A

Audience: Researchers, scientists, and drug development professionals.

Introduction: O-Methylmurrayamine A is a pyranocarbazole alkaloid first isolated from the leaves of Murraya koenigii.[1] This natural product has garnered significant interest due to its potential therapeutic properties, including neuroprotective and anti-cancer activities.[1][2][3] Notably, it has demonstrated potent anti-cancer activity against colon cancer cells and is being investigated for its potential in cancer therapeutics.[2][3] This document provides a detailed protocol for the total synthesis of this compound, based on the work of Zang et al. (2017), which features a key palladium-mediated intramolecular cyclization under mild conditions.[1]

Key Synthetic Strategy:

The total synthesis of this compound hinges on the construction of the multi-substituted carbazole nucleus. A critical step in this synthesis is an intramolecular C-C oxidative cyclization mediated by palladium.[1] An improved, milder condition for this key step allows for a more scalable and efficient synthesis compared to previously reported methods that required harsh conditions.[1]

Experimental Protocols:

The following section details the step-by-step experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene (Compound 2)

-

Reaction Description: Protection of the hydroxyl group of 2-methyl-5-nitrophenol with tert-butyldiphenylchlorosilane.

-

Protocol:

-

Dissolve 2-methyl-5-nitrophenol (153 g, 1 mol) and imidazole (75 g, 1.1 mol) in 750 ml of CH2Cl2.

-

Add a solution of tert-butyldiphenylchlorosilane (302.5 g, 1.1 mol) in 250 ml of CH2Cl2 dropwise at room temperature.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Wash the mixture with water, saturated NaHCO3 solution, and brine.

-

Dry the organic layers over sodium sulfate and evaporate the solvent.

-

Wash the resulting solid with a small amount of CH3OH to obtain the product as a light yellow crystal.[1]

-

Step 2: Synthesis of 3-(tert-butyldiphenylsilyloxy)-4-methylaniline (Compound 3)

-

Reaction Description: Reduction of the nitro group to an amine using palladium on activated charcoal as a catalyst.

-

Protocol:

-

Combine 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene (150 g, 0.38 mol) and 10% palladium on activated charcoal (15 g) in 400 ml of THF.

-

Stir the mixture at ambient temperature under a hydrogen atmosphere for three hours.

-

Remove the catalyst by filtration.

-

Remove the solvent by evaporation to obtain the product as a white powder.[1]

-

Step 3: Synthesis of the Carbazole Intermediate (Compound 5)

-

Reaction Description: Palladium-mediated intramolecular C-C oxidative cyclization to form the carbazole ring system. This is a key step in the synthesis.

-

Protocol:

-

The specific diarylamine precursor is prepared from 3-(tert-butyldiphenylsilyloxy)-4-methylaniline.

-

The diarylamine is subjected to cyclization conditions. While the reference mentions achieving a 50g scale reaction, specific reagent quantities for this step beyond the palladium catalyst are not detailed in the provided snippets. The key improvement is the use of 1.1 equivalents of Pd(OAc)2 at 60 °C in THF, which is a milder condition than previously reported (0.2 equiv. Pd(OAc)2, 2.5 equiv. Cu(OAc)2, PivOH, microwave at 110 °C).[1]

-

Step 4: Deprotection to form the Hydroxycarbazole (Compound 6)

-

Reaction Description: Removal of the tert-butyldiphenylsilyl protecting group using tetrabutylammonium fluoride (TBAF).

-

Protocol:

-

Add a solution of tetrabutylammonium fluoride (33.7 g, 2 equiv) in 100 ml of THF to a stirred solution of the carbazole intermediate (30 g, 1 equiv) in 200 ml of THF at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding 300 ml of water.

-

Extract the mixture with EtOAc (3 x 300 ml).

-

Wash the combined organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography (petroleum ether/EtOAc = 2:1) to afford the product as a white solid.[1]

-

Step 5: Final construction of this compound (Compound 7)

-

Reaction Description: The final steps involve the introduction of the pyran ring. The specific details for this transformation are not fully elaborated in the provided search results but would logically follow from the hydroxycarbazole intermediate.

Data Presentation:

Table 1: Summary of Reaction Yields and Conditions

| Step | Product Name | Starting Material | Key Reagents | Conditions | Yield (%) |

| 1 | 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene | 2-methyl-5-nitrophenol | TBDPSCl, Imidazole, CH2Cl2 | Room temperature, 5 h | 88% |

| 2 | 3-(tert-butyldiphenylsilyloxy)-4-methylaniline | 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene | 10% Pd/C, H2, THF | Ambient temperature, 3 h | 94% |

| 3 | Carbazole Intermediate (Compound 5) | Diaryl-amine precursor | Pd(OAc)2 (1.1 equiv), THF | 60 °C | 85% |

| 4 | Hydroxycarbazole (Compound 6) | Carbazole Intermediate (Compound 5) | TBAF, THF | 0 °C to Room temperature, 2 h | 94% |

Mandatory Visualization:

Caption: Synthetic workflow for the total synthesis of this compound.

Biological Activity Context:

This compound has been shown to possess significant biological activities. It demonstrates neuroprotective effects against H2O2-induced PC12 cell damage.[1] Furthermore, it exhibits potent anti-cancer activity, particularly against colon cancer cells, with an IC50 value of 17.9µM.[2][3] Its mechanism of action in colon cancer involves the downregulation of the mTOR/AKT pathway and induction of mitochondrial apoptosis, leading to cell cycle arrest in the G2/M phase.[2][3] These findings highlight the therapeutic potential of this compound and underscore the importance of efficient synthetic routes for its production and the development of its derivatives.

References

Application Notes and Protocols for O-Methylmurrayamine A in In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated significant potential as an anti-cancer agent.[1] In vitro studies have highlighted its cytotoxic effects against cancer cells, operating through a multifaceted mechanism that includes the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] A key molecular target of this compound is the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of mitochondrial-mediated apoptosis and the inhibition of pro-survival signaling pathways. Treatment of cancer cells with this compound leads to a cascade of cellular events, including:

-

Downregulation of the Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and mTOR, key kinases in a signaling cascade that promotes cell proliferation and survival.[1][2]

-

Induction of Apoptosis: Inhibition of the Akt/mTOR pathway contributes to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in the balance of apoptotic regulators results in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][2]

-

Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[1][2]

-

Generation of Reactive Oxygen Species (ROS): The compound induces an increase in intracellular ROS levels, which can lead to oxidative stress and cellular damage, further contributing to apoptosis.[1][2]

-

Mitochondrial Membrane Depolarization: this compound can induce depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.[1]

Data Presentation

The cytotoxic and mechanistic effects of this compound have been quantified in various in vitro assays. The following tables summarize the available quantitative data, primarily from studies on the DLD-1 human colon cancer cell line.

| Cell Line | Assay | Parameter | Value | Reference |

| DLD-1 (Colon Cancer) | MTT Assay | IC50 | 17.9 µM | [1][2] |

| HEK-293 (Non-cancerous) | MTT Assay | Cytotoxicity | Non-specific cytotoxicity not observed | [1][2] |

| HaCaT (Non-cancerous) | MTT Assay | Cytotoxicity | Non-specific cytotoxicity not observed | [1][2] |

Table 1: Cytotoxicity of this compound in various cell lines.

| Cell Line | Parameter Measured | Effect of this compound | Reference |

| DLD-1 | Cell Cycle Distribution | Arrest in G2/M phase | [1][2] |

| DLD-1 | Reactive Oxygen Species (ROS) | Increased levels | [1][2] |

| DLD-1 | Mitochondrial Membrane Potential | Depolarization | [1] |

| DLD-1 | Protein Expression | Upregulation of Bax/Bcl-2 ratio | [1][2] |

| DLD-1 | Enzyme Activity | Activation of Caspase-3 | [1][2] |

| DLD-1 | Protein Phosphorylation | Downregulation of Akt/mTOR | [1][2] |

Table 2: Mechanistic effects of this compound on DLD-1 colon cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols can be adapted for use with various cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

-

This compound

-

96-well plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Procedure:

-

Follow steps 1-5 of the MTT assay protocol.

-

Prepare controls as per the LDH kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).

-

After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

6-well plates or culture flasks

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit (commercially available)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates or culture flasks and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assays

Caption: General workflow for in vitro cytotoxicity assessment.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of O-Methylmurrayamine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the neuroprotective properties of O-Methylmurrayamine A, a natural carbazole alkaloid. The described methodologies are designed for an in vitro model of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons.

Introduction

This compound, isolated from Murraya koenigii and Murraya siamensis, has demonstrated potential neuroprotective effects against oxidative stress-induced cell death in PC12 cells.[1][2][3] This protocol outlines a comprehensive strategy to further investigate these effects using the human neuroblastoma cell line SH-SY5Y and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of Parkinsonian-like neuronal damage.[4][5][6][7] The SH-SY5Y cell line is a widely used model in neurotoxicity and neuroprotection studies due to its human origin and dopaminergic characteristics.[8][9][10][11][12]

The following protocols detail cell culture maintenance, induction of neurotoxicity, treatment with this compound, and subsequent assessment of cell viability, apoptosis, mitochondrial health, and key signaling pathways.

Experimental Protocols

Cell Culture and Maintenance

The human neuroblastoma SH-SY5Y cell line is the selected in vitro model for this protocol.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

For experiments, seed the cells in 96-well, 24-well, or 6-well plates at an appropriate density and allow them to adhere for 24 hours.

Induction of Neurotoxicity with MPP+

MPP+ is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in vitro.[13][4][5][6][7]

Materials:

-

MPP+ iodide salt

-

Serum-free DMEM/F12

Protocol:

-

Prepare a stock solution of MPP+ in sterile water or PBS.

-

On the day of the experiment, dilute the MPP+ stock solution to the desired final concentration in serum-free DMEM/F12. A typical concentration range to induce significant cell death in SH-SY5Y cells is 500 µM to 2 mM, which should be optimized in your laboratory.

-

Remove the culture medium from the adhered SH-SY5Y cells and replace it with the MPP+-containing medium.

-

Incubate the cells for 24-48 hours to induce neurotoxicity.

Treatment with this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

For neuroprotection experiments, pre-treat the SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before adding MPP+.

-

Alternatively, co-treat the cells with this compound and MPP+.

-

Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Assessment of Neuroprotective Effects

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.

Measurement of Apoptosis (Annexin V-FITC/PI Staining)

Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Assessment of Mitochondrial Membrane Potential (MMP)

Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.

Materials:

-

JC-1 or TMRE mitochondrial membrane potential assay kit

-

Fluorescence microscope or plate reader

Protocol:

-

After treatment, incubate the cells with the JC-1 or TMRE reagent according to the manufacturer's instructions.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.

Detection of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an increase in ROS, is a key mechanism of MPP+-induced neurotoxicity.[4][5]

Materials:

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Fluorescence microscope or plate reader

Protocol:

-

After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Western Blot Analysis of Signaling Pathways

Investigate the effect of this compound on key signaling pathways involved in cell survival and apoptosis.

Materials:

-

RIPA lysis buffer

-

Protein assay kit

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Nrf2, anti-HO-1)

-

Secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of MPP+

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100 ± 5.2 |

| MPP+ only | 1000 | 45.3 ± 3.8 |

| This compound + MPP+ | 1 | 52.1 ± 4.1 |

| This compound + MPP+ | 5 | 65.7 ± 5.5 |

| This compound + MPP+ | 10 | 78.9 ± 6.3 |

| This compound + MPP+ | 25 | 85.2 ± 4.9 |

| This compound only | 25 | 98.5 ± 5.1 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantitative Analysis of Apoptosis, MMP, and ROS

| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | MMP (% of Control) | Intracellular ROS (% of Control) |

| Control | 3.1 ± 0.5 | 1.5 ± 0.3 | 100 ± 6.1 | 100 ± 7.5 |

| MPP+ only | 25.4 ± 2.1 | 15.2 ± 1.8 | 55.4 ± 4.3 | 250.3 ± 15.8 |

| This compound (10 µM) + MPP+ | 12.7 ± 1.5 | 8.3 ± 1.1 | 82.1 ± 5.9 | 145.6 ± 11.2 |

Data are presented as mean ± SD from three independent experiments.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro testing of this compound's neuroprotective effects.

Proposed Neuroprotective Signaling Pathway of this compound

Caption: Hypothesized signaling pathways modulated by this compound.

References

- 1. Total synthesis and neuroprotective effect of this compound and 7-methoxymurrayacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulfuretin Attenuates MPP+-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Model of MPP+ induced neurotoxicity in rat dopaminergic neurons - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

Application Notes and Protocols for In Vivo Formulation of O-Methylmurrayamine A in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a carbazole alkaloid isolated from the leaves of Murraya koenigii.[1][2] It has demonstrated significant biological activity, including anti-inflammatory and anti-cancer properties.[1][3] Notably, in vitro studies have shown its potential in colon cancer by inducing apoptosis and downregulating the Akt/mTOR signaling pathway.[1][2][4] To further investigate its therapeutic potential in preclinical settings, appropriate in vivo formulations are necessary to overcome its presumed poor aqueous solubility, a common characteristic of many natural product compounds.

These application notes provide detailed protocols for the formulation of this compound for animal studies, primarily focusing on oral administration routes. The following sections include information on formulation strategies, example protocols, and relevant biological context.

Formulation Strategies for Poorly Soluble Compounds

The low aqueous solubility of many natural products like this compound presents a significant challenge for achieving adequate bioavailability in vivo.[5] Several formulation strategies can be employed to enhance solubility and absorption.[5][6][7][8][9]

Key Approaches:

-

Co-solvents: Utilizing a mixture of a primary solvent (often DMSO for initial solubilization) with other water-miscible solvents like polyethylene glycols (PEGs) can improve the overall solubility of the compound in the final dosing vehicle.[5][10]

-

Surfactants: Surfactants such as Tween 80 are used to increase the stability of a solution or suspension by preventing the drug from precipitating out.[5][10] They can form micelles that encapsulate the hydrophobic drug molecules.

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems, such as oil solutions (e.g., corn oil), can enhance absorption through the lymphatic system.[5]

-

Suspensions: When a compound cannot be fully dissolved, it can be administered as a suspension. This involves dispersing fine particles of the drug in a liquid vehicle, often with the help of suspending agents like carboxymethylcellulose (CMC).[10]

The choice of formulation strategy depends on the physicochemical properties of the compound, the intended route of administration, and the animal model being used.[7][9]

Quantitative Data Presentation

Currently, there is a lack of publicly available in vivo pharmacokinetic and efficacy data specifically for purified this compound. The tables below are provided as templates for researchers to record their own experimental data.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

| Formulation Component | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |

| DMSO:PEG300:Tween 80:ddH₂O | |||||

| DMSO:Corn Oil | |||||

| 0.5% CMC-Na Suspension |

Table 2: Example Efficacy Data of this compound in a Xenograft Mouse Model of Colon Cancer

| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |

| Vehicle Control | - | Oral | 0 | ||

| This compound | Oral | ||||

| Positive Control |

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for in vivo animal studies, based on common practices for poorly soluble compounds.[10]

Protocol 1: Solubilized Formulation for Oral or Injectable Administration

This protocol describes the preparation of a solubilized formulation using a co-solvent system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile deionized water (ddH₂O) or saline

Procedure:

-

Prepare a Stock Solution:

-

Weigh the required amount of this compound.

-

Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved.

-

-

Prepare the Final Formulation:

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO to 4 parts PEG300.

-

Add Tween 80 to the mixture and mix until clear. A common final concentration of Tween 80 is 5-10%.

-

Finally, add ddH₂O or saline to reach the desired final concentration, mixing continuously. The final volume of DMSO should ideally be less than 10% of the total volume.

-

Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):

-

To prepare 1 mL of a 2 mg/mL working solution:

-

Take 80 µL of a 25 mg/mL DMSO stock solution.

-

Add 320 µL of PEG300 and mix.

-

Add 100 µL of Tween 80 and mix.

-

Add 500 µL of ddH₂O and mix.

-

Protocol 2: Oil-Based Formulation for Oral Administration

This protocol is suitable for lipophilic compounds and involves dissolving the compound in a mixture of DMSO and an oil carrier.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn oil (or other suitable oil like sesame or olive oil)

Procedure:

-

Prepare a Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

-

-

Prepare the Final Formulation:

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the appropriate volume of corn oil. A common ratio is 1 part DMSO stock solution to 9 parts corn oil.

-

Mix thoroughly to obtain a clear solution or a uniform suspension.

-

Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):

-

To prepare 1 mL of a 2 mg/mL working solution:

-

Take 80 µL of a 25 mg/mL DMSO stock solution.

-

Add 920 µL of corn oil and mix well.

-

Protocol 3: Suspension Formulation for Oral Administration

This protocol is used when the compound cannot be fully dissolved at the required concentration.

Materials:

-

This compound

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile deionized water (ddH₂O)

Procedure:

-

Prepare the Vehicle:

-

Prepare a 0.5% (w/v) solution of CMC-Na in ddH₂O. This can be done by slowly adding the CMC-Na powder to the water while stirring vigorously to avoid clumping. It may take some time for the CMC-Na to fully dissolve.

-

-

Prepare the Suspension:

-

Weigh the required amount of this compound.

-

Add the powdered compound directly to the 0.5% CMC-Na solution.

-

Vortex or sonicate the mixture until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration.

-

Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):

-

To prepare 1 mL of a 2 mg/mL suspension:

-

Weigh 2 mg of this compound.

-

Add it to 1 mL of a pre-prepared 0.5% CMC-Na solution.

-

Vortex thoroughly.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

Experimental Workflow

Caption: Workflow for in vivo studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and this compound induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preparing O-Methylmurrayamine A stock solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine.[1] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its application in cell-based assays. Additionally, it outlines its known mechanism of action and summarizes its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 293.36 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| CAS Number | 134779-20-7 | --INVALID-LINK-- |

Biological Activity

This compound has demonstrated potent anti-cancer activity. A key study has shown its efficacy against human colon cancer cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| DLD-1 | Colon Cancer | 17.9 | --INVALID-LINK--[2] |

Note: Further studies are required to determine the IC₅₀ values of this compound in a broader range of cancer cell lines.

Mechanism of Action: Downregulation of the mTOR/AKT Signaling Pathway and Induction of Apoptosis

This compound exerts its anti-cancer effects by downregulating the mTOR/AKT signaling pathway, a critical pathway for cell growth, proliferation, and survival.[2] This inhibition leads to the induction of apoptosis, or programmed cell death. The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance ultimately results in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

Caption: this compound inhibits the mTOR/AKT pathway and induces apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution with DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 293.36 g/mol )

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 293.36 g/mol = 2.93 mg

-

-

Weigh the compound: Carefully weigh out 2.93 mg of this compound and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Preparing this compound Stock Solution:

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Protocol for Treating Cancer Cells with this compound

This protocol provides a general guideline for treating adherent cancer cells with this compound for a cytotoxicity assay (e.g., MTT assay).

Materials:

-

Cancer cell line of interest (e.g., DLD-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions (including vehicle control and a no-treatment control) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

-

Experimental Workflow for Cell Treatment and Viability Assay:

Caption: General workflow for treating cells and assessing viability.

Safety Precautions

-

This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Work in a well-ventilated area or a chemical fume hood when preparing stock solutions.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

Application Note: Quantitative Determination of O-Methylmurrayamine A in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of O-Methylmurrayamine A in biological matrices such as plasma. This compound, a pyranocarbazole alkaloid isolated from Murraya koenigii, has demonstrated potential anti-cancer properties, necessitating a robust analytical method for pharmacokinetic and drug metabolism studies.[1] The described method utilizes a simple protein precipitation for sample preparation followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach is designed to offer high throughput and sensitivity, making it suitable for preclinical and clinical research.

Introduction

This compound is a bioactive alkaloid with demonstrated anti-cancer activity against colon cancer cells.[1] To support further drug development and understand its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological fluids due to its high selectivity and sensitivity.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using HPLC-MS/MS.

Experimental

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and generally provides clean extracts suitable for LC-MS/MS analysis.[4]

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar and stable isotope-labeled compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters outlined below are based on typical methods for small molecule quantification and would require optimization and validation.[5][6]

Table 1: Proposed HPLC Parameters

| Parameter | Value |

| HPLC System | A UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Table 2: Proposed MS/MS Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Ion Source Temperature | 350°C |

| Nebulizer Gas | 50 units |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of a standard solution. A hypothetical transition for this compound (Exact Mass: 265.11) would be m/z 266.1 -> [fragment ion]. The collision energy would be optimized for this transition. |

Method Validation Parameters (Proposed)

A full method validation should be conducted according to regulatory guidelines. The following parameters should be assessed:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix. A linear range of 1-1000 ng/mL would be a typical target.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Example Quantitative Data Summary (Template)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.99 | ≥ 0.99 |

| Calibration Range | 1 - 1000 ng/mL | - |

| Accuracy (% Bias) | To be determined | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | To be determined | ≤ 15% (≤ 20% for LLOQ) |

| Lower Limit of Quantification (LLOQ) | To be determined | Signal-to-noise ratio ≥ 10 |

| Extraction Recovery (%) | To be determined | Consistent and reproducible |

| Matrix Effect (%) | To be determined | Within acceptable limits |

Visualizations

Experimental Workflow

Caption: Sample preparation workflow for this compound.

HPLC-MS/MS Data Acquisition Logic

Caption: Logical flow of the HPLC-MS/MS analysis.

Conclusion

The proposed HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The combination of a simple protein precipitation sample preparation and the specificity of tandem mass spectrometry offers a robust and high-throughput analytical solution. This method, once validated, will be a valuable tool for pharmacokinetic and other studies related to the development of this compound as a potential therapeutic agent.

References

- 1. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and this compound induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Apoptosis Induction by O-Methylmurrayamine A via Caspase-3 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A, a carbazole alkaloid, has demonstrated potential as an anti-cancer agent by inducing apoptosis in colon cancer cells. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic signaling cascade. These application notes provide a comprehensive overview and detailed protocols for measuring apoptosis induced by this compound, with a specific focus on quantifying caspase-3 activation. The provided methodologies are essential for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

This compound has been shown to induce apoptosis in DLD-1 human colon cancer cells with an IC50 value of 17.9µM.[1] The mechanism of action involves the induction of caspase-dependent apoptosis through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 protein expression ratio, and the downregulation of the Akt/mTOR cell survival pathway.[1]

Data Presentation

The following tables summarize the key quantitative data regarding the pro-apoptotic activity of this compound.

Table 1: Cytotoxicity of this compound on DLD-1 Cells

| Compound | Cell Line | IC50 (µM) |

| This compound | DLD-1 | 17.9 |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Illustrative Data on Caspase-3 Activity in DLD-1 Cells Treated with this compound

| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| This compound | 10 | 2.5 |

| This compound | 20 | 4.8 |

| This compound | 40 | 8.2 |

(Note: The data in this table is illustrative and represents typical results obtained from a colorimetric caspase-3 assay. Actual results may vary.)

Table 3: Illustrative Data on Bax/Bcl-2 Protein Ratio in DLD-1 Cells Treated with this compound

| Treatment | Concentration (µM) | Bax Protein Level (Relative Units) | Bcl-2 Protein Level (Relative Units) | Bax/Bcl-2 Ratio |

| Vehicle Control | - | 100 | 100 | 1.0 |

| This compound | 20 | 250 | 50 | 5.0 |

(Note: The data in this table is illustrative and represents typical results obtained from Western blot analysis. Actual results may vary.)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with O-Methylmurrayamine A

For Researchers, Scientists, and Drug Development Professionals

Introduction